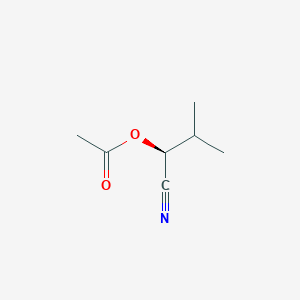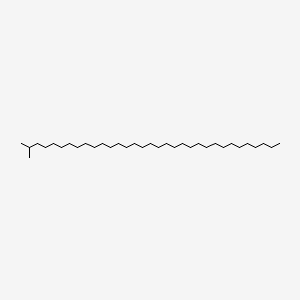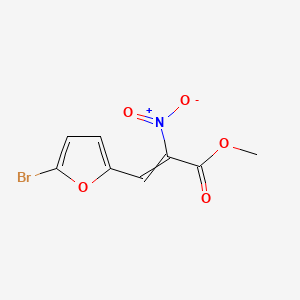
3-Hydroxy-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclohexanone derivative, characterized by a hydroxyl group and a methyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclohexan-1-one typically involves the hydroxylation of 3-methylcyclohexanone. One common method is the catalytic hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an aqueous medium at a controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Methylcyclohexanone or 3-Methylcyclohexanoic acid.
Reduction: 3-Hydroxy-3-methylcyclohexanol.
Substitution: 3-Halo-3-methylcyclohexanone derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
3-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.
3-Methyl-3-cyclohexen-1-one: Contains a double bond, leading to different reactivity and applications.
Uniqueness: 3-Hydroxy-3-methylcyclohexan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
68165-43-5 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-3-6(8)5-7/h9H,2-5H2,1H3 |
Clave InChI |
DXBLIKWIRLTTDK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)






![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
